Benzo[d]isoxazole-3-carboxylic Acid Benzo[d]isoxazole-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 28691-47-6
VCID: VC2335122
InChI: InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11)
SMILES: C1=CC=C2C(=C1)C(=NO2)C(=O)O
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

Benzo[d]isoxazole-3-carboxylic Acid

CAS No.: 28691-47-6

Cat. No.: VC2335122

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]isoxazole-3-carboxylic Acid - 28691-47-6

Specification

CAS No. 28691-47-6
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 1,2-benzoxazole-3-carboxylic acid
Standard InChI InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11)
Standard InChI Key VPYXATIIMHQAPR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NO2)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=NO2)C(=O)O

Introduction

Chemical Structure and Properties

Benzo[d]isoxazole-3-carboxylic acid features a bicyclic structure comprising a benzene ring fused with an isoxazole ring, with a carboxylic acid group at the 3-position of the isoxazole ring. The compound has the molecular formula C8H5NO3 and exhibits distinct physicochemical properties that influence its reactivity and applications.

The bicyclic structure of benzo[d]isoxazole-3-carboxylic acid contributes to its stability and unique reactivity patterns. The presence of the carboxylic acid group at the 3-position provides a versatile functional handle for further chemical modifications, particularly for the synthesis of amides, esters, and other derivatives. This structural feature is crucial for the compound's utility as a precursor in medicinal chemistry applications.

When examining the related methyl ester, methyl benzo[d]isoxazole-3-carboxylate (CAS: 1082682-56-1), we can infer several properties that likely apply to the carboxylic acid as well. This ester has a molecular weight of 177.16 g/mol, and by extension, the carboxylic acid would have a slightly lower molecular weight due to the replacement of the methoxy group with a hydroxyl group. The standard IUPAC name for the methyl ester is methyl 1,2-benzoxazole-3-carboxylate, which corresponds to the nomenclature system applied to this class of compounds.

Physical Properties

The physical properties of benzo[d]isoxazole-3-carboxylic acid influence its handling, storage, and application in various research and development contexts. While specific physical data for the compound is limited in the provided sources, it can be inferred based on structural analogues that it likely exists as a crystalline solid at room temperature. The presence of the carboxylic acid group suggests moderate solubility in polar organic solvents and limited solubility in non-polar solvents.

Chemical Reactivity

Benzo[d]isoxazole-3-carboxylic acid exhibits reactivity patterns characteristic of both carboxylic acids and heterocyclic compounds. The carboxylic acid functionality readily undergoes esterification, amidation, and other transformations typical of carboxylic acids. These reactions are particularly important in the synthesis of derivatives with enhanced biological activities or improved pharmacokinetic properties.

Synthesis Methods

The synthesis of benzo[d]isoxazole-3-carboxylic acid can be accomplished through several methodologies, each with specific advantages and considerations. The choice of synthetic route often depends on available starting materials, desired scale, and specific requirements for purity and yield.

Traditional Synthesis Approaches

Traditional approaches to synthesizing benzo[d]isoxazole-3-carboxylic acid typically involve a multi-step process starting from appropriate benzene derivatives. One common synthetic route includes the formation of an oxime intermediate followed by cyclization to form the isoxazole ring. This approach has been documented in various patents and literature sources, providing established methodologies for obtaining the target compound .

A key intermediate in the synthesis is often the corresponding oxime (formula III), which upon treatment with specific basic agents such as lithium or sodium hydroxide, triethylamine, or diazabicycloundecene, cyclizes to form the benzo[d]isoxazole core structure . The choice of base is critical, as it has been reported that specific basic agents allow for obtaining benzo[d]isoxazole derivatives in purer form and higher yields compared to other basic agents .

Modern Synthetic Routes

More recent synthetic approaches focus on improving efficiency, yield, and environmental sustainability. According to patent literature, the synthesis of benzo[d]isoxazole derivatives can be performed in various solvents, including water, ethers (particularly tetrahydrofuran), and C1-C4 alkanols (particularly methanol) . Water, acetonitrile/methanol, or dichloromethane are preferred reaction media, offering a balance between reactivity and environmental considerations .

The reaction temperature typically ranges from approximately -20°C to the reflux temperature of the solvent or solvent mixture, with temperatures between 30 to 50°C being particularly effective for many transformations . These conditions allow for controlled reactivity and minimize the formation of side products.

The synthesis of the methyl ester derivative, methyl benzo[d]isoxazole-3-carboxylate, typically involves the condensation of benzo[d]isoxazole-3-carboxylic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or a carbodiimide. This reaction represents a common method for esterifying carboxylic acids and can be reversed through hydrolysis to obtain the carboxylic acid.

Applications in Medicinal Chemistry

Benzo[d]isoxazole-3-carboxylic acid has garnered significant attention due to its versatile applications in medicinal chemistry, particularly as a precursor for compounds with therapeutic potential. The unique structural features of this compound make it an attractive scaffold for the development of bioactive molecules targeting various disease states.

As Precursors for Biologically Active Compounds

Benzo[d]isoxazole-3-carboxylic acid serves as a key building block in the synthesis of various derivatives with biological activities. The carboxylic acid group provides a convenient handle for introducing structural diversity through amidation, esterification, and other transformations. These modifications can be tailored to optimize interactions with specific biological targets, thereby enhancing potency and selectivity.

Recent research has demonstrated that derivatives of benzo[d]isoxazole-3-carboxylic acid, particularly N-phenylbenzo[d]isoxazole-3-carboxamide and related analogues, exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . These findings highlight the versatility of the benzo[d]isoxazole scaffold and its potential in drug discovery efforts.

Role in Development of HIF Inhibitors

One of the most promising applications of benzo[d]isoxazole-3-carboxylic acid derivatives is their role as inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription. HIF-1 is a transcriptional factor universally found in mammalian cells and plays significant roles in pathologic conditions such as tumor development and metastasis . By inhibiting HIF-1α transcription, these compounds have the potential to disrupt processes critical for tumor growth and progression.

A recent study reported the design and synthesis of 26 benzo[d]isoxazole derivatives and evaluated their inhibitory activities against HIF-1α transcription in HEK293T cells using a dual-luciferase gene reporter assay . Among these derivatives, compounds designated as 15 and 31 demonstrated the highest efficacy, with IC50 values of 24 nM . This level of potency is particularly noteworthy, as it is rare to find simple structure compounds with such low IC50 values against HIF-1α transcription .

Biological Activities of Derivatives

The derivatives of benzo[d]isoxazole-3-carboxylic acid exhibit diverse biological activities, making them attractive candidates for therapeutic development. These activities range from anticancer properties to potential applications in treating other medical conditions.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of benzo[d]isoxazole-3-carboxylic acid derivatives is crucial for rational drug design and optimization of lead compounds. Research in this area has provided valuable insights into the structural features that influence biological activity.

Studies on N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have revealed several key SAR findings. The benzo[d]isoxazole-3-carboxamide structure plays a crucial role in anti-HIF-1α activity, as demonstrated by the loss of activity when this core structure is modified . Specifically, replacing the benzene ring fused with isoxazole or inverting the amide structure resulted in a significant loss of anti-HIF-1α activity .

The position and nature of substituents on the phenyl ring attached to the acylamino site also significantly influence activity. Compounds with substituents at the para-position generally showed higher activity compared to meta- or ortho-substituted analogues . For instance, compounds with dimethylamino (15) and acetyl (31) groups at the para-position exhibited the highest potency, both with IC50 values of 24 nM .

The benzene ring next to the acylamino site can be replaced with other ring structures while maintaining activity, as demonstrated by derivatives containing 2-pyridine or 4-pyridine rings . Furthermore, the tolerance of large substituted groups at the meta- or para-position suggests potential for further structural modifications .

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